molecular formula C19H24N2O2S B346242 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 364737-75-7

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B346242
CAS No.: 364737-75-7
M. Wt: 344.5g/mol
InChI Key: XFPZWXWMJXSYKR-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group and a sulfonyl group attached to the piperazine ring, making it a unique and versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with psychoactive properties.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another psychoactive piperazine commonly found in combination with other compounds.

Uniqueness

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to its specific structural features, including the benzyl and sulfonyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-(3,4-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-16-8-9-19(14-17(16)2)24(22,23)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZWXWMJXSYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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